molecular formula C16H13CuN3Na2O8S2+2 B12715800 Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) CAS No. 15738-74-6

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-)

Cat. No.: B12715800
CAS No.: 15738-74-6
M. Wt: 548.9 g/mol
InChI Key: KZNNRJHMAZPTHA-UHFFFAOYSA-N
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Description

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) is a complex organic compound known for its vibrant color properties. It is a dark purple powder that is soluble in water and ethanol, but insoluble in other organic solvents . This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves several steps. Initially, 3-amino-4-hydroxy-N-methylbenzenesulfonamide undergoes diazotization. This intermediate is then coupled with bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine. The final step involves treating the product with an ammonia-containing copper sulfate solution to form the double copper complex .

Chemical Reactions Analysis

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves its ability to form stable complexes with metal ions, particularly copper. The azo linkage and the sulfonate groups play a crucial role in binding to metal ions, which can affect the compound’s color properties and stability. The molecular targets and pathways involved include interactions with cellular components, leading to changes in color and fluorescence properties .

Comparison with Similar Compounds

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) can be compared with other similar compounds, such as:

The uniqueness of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) lies in its ability to form stable copper complexes, which enhances its color stability and makes it suitable for various industrial applications.

Biological Activity

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) is an organic compound notable for its vibrant dark purple color and its solubility in water and ethanol. This compound has garnered attention in various scientific fields due to its significant biological activity, particularly in staining applications and interactions with metal ions.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene backbone with multiple functional groups, including amino, hydroxy, and sulfonate groups. These functional groups play a crucial role in its reactivity and biological interactions. The azo linkage, which connects the phenyl groups, is particularly important for its ability to bind metal ions like copper, enhancing its stability and color properties.

Biological Activity

Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) exhibits several biological activities:

Synthesis

The synthesis of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves several key steps that typically include the formation of the azo linkage followed by sulfonation processes to introduce the sulfonate groups. This multi-step synthesis is crucial for achieving the desired properties of the final product.

Case Study 1: Microscopy Applications

In a study focused on histological staining techniques, Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) was utilized to stain tissue samples from various organisms. The results demonstrated high specificity for certain cell types, enabling clear visualization of cellular structures under microscopy.

Case Study 2: Interaction with Metal Ions

A research study investigated the interaction between this compound and various metal ions, particularly copper. The findings revealed that the binding affinity of the compound for Cu(II) ions significantly altered its spectral properties, indicating potential applications in biosensing technologies where metal ion detection is critical.

Comparative Analysis

To better understand the unique properties of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) compared to similar compounds, a comparative analysis is presented below:

Compound Color Solubility Biological Application Metal Ion Interaction
Disodium CuprateDark PurpleWater, EthanolStaining in microscopyStrong with Cu(II)
Other Azo DyesVariousVariesStaining, dyeing fabricsModerate
Copper ComplexesBlueWaterCatalysisStrong

Properties

CAS No.

15738-74-6

Molecular Formula

C16H13CuN3Na2O8S2+2

Molecular Weight

548.9 g/mol

IUPAC Name

disodium;7-amino-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;copper

InChI

InChI=1S/C16H13N3O8S2.Cu.2Na/c17-9-1-3-11-8(5-9)6-14(29(25,26)27)15(16(11)21)19-18-12-7-10(28(22,23)24)2-4-13(12)20;;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;;/q;;2*+1

InChI Key

KZNNRJHMAZPTHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu]

Origin of Product

United States

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